molecular formula C19H20N2O3S B2966600 3-(o-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105199-53-8

3-(o-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2966600
CAS RN: 1105199-53-8
M. Wt: 356.44
InChI Key: UBUSULCFDFEVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(o-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Antibacterial and Plant Protection

Compounds containing 1,3,4-oxadiazole and sulfone groups have demonstrated significant antibacterial activities, particularly in agricultural contexts. For instance, certain sulfone derivatives have shown promise in combating rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only exhibit superior antibacterial activity compared to commercial agents but also enhance plant resistance by stimulating antioxidant enzyme activities, which can be crucial for developing new plant protection strategies (Li Shi et al., 2015). Similarly, other studies have revealed sulfone derivatives containing 1,3,4-oxadiazole moieties to be effective against tobacco bacterial wilt, highlighting their potential as novel bactericides for plants (Weiming Xu et al., 2012).

Antifungal Applications

In addition to their antibacterial properties, these compounds have also been found to possess potent antifungal activities. Research has demonstrated that new sulfone compounds with 1,3,4-oxadiazole structures exhibit good antifungal activities against various plant pathogenic fungi, with some even outperforming commercial fungicides like hymexazol. This indicates their utility in developing potential agrochemicals aimed at protecting crops from fungal infections (Weiming Xu et al., 2011).

Antioxidant Properties

Another notable application of sulfone and 1,3,4-oxadiazole derivatives is in the field of antioxidants. A class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has been synthesized and evaluated for antioxidant activity. Methyl-substituted bis(oxadiazoles) in this class were identified as potential antioxidant agents, suggesting their utility in various medical and chemical research areas focused on oxidative stress and its biological implications (A. Padmaja et al., 2014).

Synthesis and Characterization

Research into the synthesis and characterization of compounds within this class has provided valuable insights into their structural and functional properties. Studies on the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles have contributed to understanding the chemical behavior and potential applications of these compounds in various scientific domains (A. Tyrkov, 2006).

properties

IUPAC Name

3-(2-methylphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-16(12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSULCFDFEVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(o-Tolyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

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